(Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine

Catalog No.
S13779233
CAS No.
M.F
C11H15ClFN
M. Wt
215.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine

Product Name

(Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]butan-2-amine

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

InChI

InChI=1S/C11H15ClFN/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3

InChI Key

LNUBUYMZBJHJGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)Cl)F

(Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine is an organic compound characterized by the presence of a butan-2-yl group attached to a benzylamine moiety, which is further substituted with chlorine and fluorine atoms on the aromatic ring. Its molecular formula is C12H15ClFC_{12}H_{15}ClF, and it has a molecular weight of approximately 230.7 g/mol. The structural formula indicates that this compound belongs to the class of secondary amines, where the nitrogen atom is bonded to both an alkyl group and an aryl group, contributing to its unique chemical properties and reactivity.

, including:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The chlorine and fluorine substituents on the aromatic ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

The biological activity of (Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine has been explored in various contexts. It is investigated for its potential as a ligand in biochemical assays, where it may interact with specific receptors or enzymes. Preliminary studies suggest that compounds with similar structures may exhibit pharmacological properties, including anti-inflammatory and analgesic effects, although comprehensive studies are needed to establish its efficacy and safety profile in biological systems.

The synthesis of (Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine typically involves a nucleophilic substitution reaction. The general synthetic route includes:

  • Starting Materials: 4-chloro-3-fluorobenzyl chloride and butan-2-amine.
  • Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, often under reflux conditions. A base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution.
  • Purification: After the reaction completion, the product can be purified through techniques such as recrystallization or chromatography.

This method allows for efficient synthesis with high yields.

(Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine has several applications across different fields:

  • Chemical Research: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Explored for potential therapeutic applications, particularly as a precursor in drug development.
  • Industrial Use: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Studies on the interactions of (Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine with biological targets are ongoing. Its mechanism of action likely involves binding to specific proteins or enzymes, leading to modulation of their activity. Understanding these interactions is crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with (Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine:

Compound NameMolecular FormulaUnique Features
Butan-2-yl[(4-chlorophenyl)methyl]amineC_{12}H_{16}ClNLacks fluorine substituent
Butan-2-yl[(4-fluorophenyl)methyl]amineC_{12}H_{16}FNContains a fluorine atom instead of chlorine
Butan-2-yl[(3-chlorophenyl)methyl]amineC_{12}H_{16}ClNChlorine at position 3 alters reactivity

Uniqueness

The uniqueness of (Butan-2-yl)[(4-chloro-3-fluorophenyl)methyl]amine lies in its dual substitution with both chlorine and fluorine on the benzene ring. This specific arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds, making it particularly valuable for research and industrial applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

215.0877053 g/mol

Monoisotopic Mass

215.0877053 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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